molecular formula C15H20N2O4 B7932181 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester

4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B7932181
M. Wt: 292.33 g/mol
InChI Key: QKWKECIYXNCWBZ-UHFFFAOYSA-N
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Description

4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound has a carboxymethyl group at the 4-position, a methyl group at the 2-position, and a benzyl ester group at the 1-position of the piperazine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperazine or its derivatives.

  • Functionalization: The piperazine ring is functionalized by introducing a carboxymethyl group at the 4-position. This can be achieved through a reaction with chloroacetic acid in the presence of a base.

  • Methylation: The 2-position of the piperazine ring is methylated using methyl iodide or dimethyl sulfate.

  • Esterification: The carboxylic acid group at the 1-position is converted to a benzyl ester using benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can be performed to convert the carboxymethyl group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound ketone.

  • Reduction: Reduction of the carboxymethyl group can yield 4-hydroxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester.

  • Substitution: Substitution at the nitrogen atoms can lead to various substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.

  • Medicine: Piperazine derivatives are known for their potential therapeutic properties, including antipsychotic, antihistaminic, and antimalarial activities.

  • Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with receptors or enzymes in the body, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Piperazine: The parent compound without any substituents.

  • 4-Carboxymethyl-piperazine: Lacks the methyl group at the 2-position.

  • 2-Methyl-piperazine-1-carboxylic acid benzyl ester: Lacks the carboxymethyl group at the 4-position.

Uniqueness: 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both the carboxymethyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-12-9-16(10-14(18)19)7-8-17(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKECIYXNCWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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